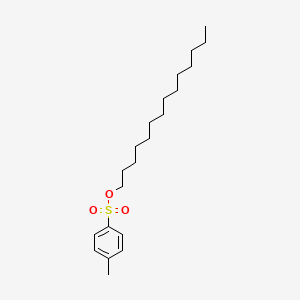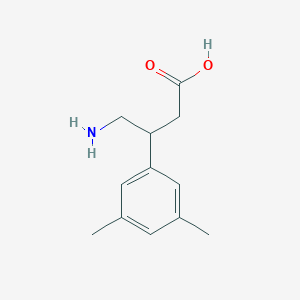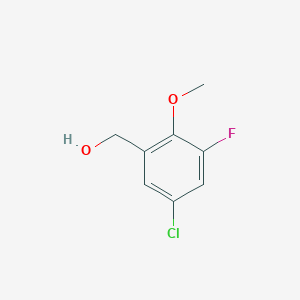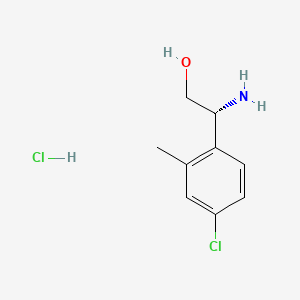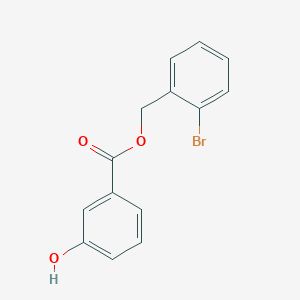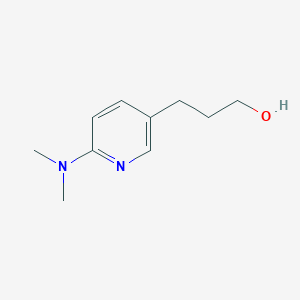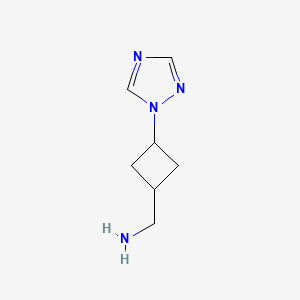
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is a chemical compound that features a triazole ring attached to a cyclobutyl group, which is further connected to a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click reaction.” This reaction is catalyzed by copper (I) and proceeds under mild conditions to form the triazole ring . The cyclobutyl group can be introduced through various synthetic routes, including ring-closing reactions or cyclization of appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the aforementioned synthetic routes. Continuous flow chemistry and other modern techniques could be employed to ensure high yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the triazole ring or the cyclobutyl group.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve standard laboratory techniques .
Major Products Formed
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the triazole or cyclobutyl moieties .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening and development .
Biology
In biological research, this compound can be used to study enzyme interactions and as a ligand in binding studies. Its triazole ring is known for its bioisosteric properties, making it a valuable tool in drug discovery .
Medicine
Its ability to interact with biological targets makes it a candidate for therapeutic development .
Industry
In industry, this compound can be used in the development of new materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of (3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. Pathways involved may include enzyme inhibition, receptor binding, and disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- (3-(1H-1,2,3-Triazol-1-yl)cyclobutyl)methanamine
- (3-(1H-1,2,4-Triazol-1-yl)cyclopentyl)methanamine
- (3-(1H-1,2,4-Triazol-1-yl)cyclohexyl)methanamine
Uniqueness
(3-(1H-1,2,4-Triazol-1-yl)cyclobutyl)methanamine is unique due to its specific ring structure and the presence of the triazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its smaller ring size compared to cyclopentyl and cyclohexyl analogs may result in different reactivity and binding characteristics .
Propiedades
Fórmula molecular |
C7H12N4 |
|---|---|
Peso molecular |
152.20 g/mol |
Nombre IUPAC |
[3-(1,2,4-triazol-1-yl)cyclobutyl]methanamine |
InChI |
InChI=1S/C7H12N4/c8-3-6-1-7(2-6)11-5-9-4-10-11/h4-7H,1-3,8H2 |
Clave InChI |
PWQFWTMOGJDMLO-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N2C=NC=N2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


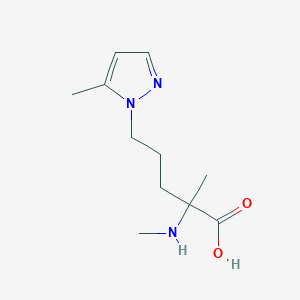
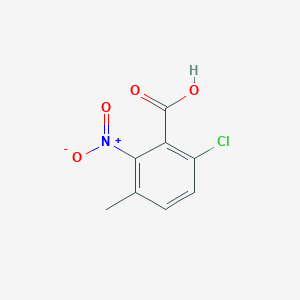

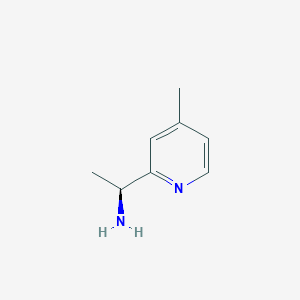
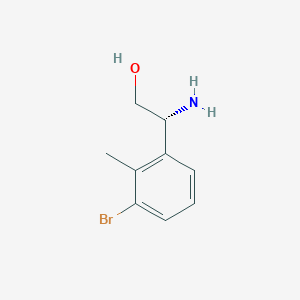
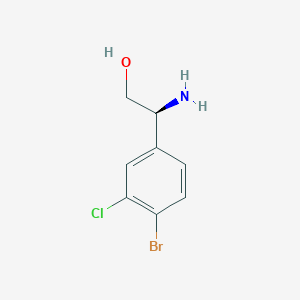
![2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13557260.png)
